N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide
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Overview
Description
N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl group, an octahydrocyclopenta[c]pyrrol moiety, and an acetamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multiple steps, starting with the formation of the octahydrocyclopenta[c]pyrrol core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of octahydrocyclopenta[c]pyrrol and acetamide, such as:
- N-(6-((octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl)benzamide
- N-(6-((octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl)phenyl)carboxamide .
Uniqueness
What sets N-cyclohexyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H26N2O |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C15H26N2O/c18-15(16-14-7-2-1-3-8-14)11-17-9-12-5-4-6-13(12)10-17/h12-14H,1-11H2,(H,16,18) |
InChI Key |
NQYATQIYTLUSEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC3CCCC3C2 |
Origin of Product |
United States |
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